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molecular formula C13H18O B8815366 3-[4-(2-Methylpropyl)phenyl]propanal CAS No. 40764-03-2

3-[4-(2-Methylpropyl)phenyl]propanal

Cat. No. B8815366
M. Wt: 190.28 g/mol
InChI Key: NSBVUMUHYMLXLM-UHFFFAOYSA-N
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Patent
US07834219B1

Procedure details

4-Isobutyl cyclohexanepropanal was similarly prepared as described in Examples I and II. First, 4-isobutyl benzaldehyde (600 g, commercially available from Mitsubishi Gas Chemical Company, Inc.) was used to obtain 3-(4-isobutyl-phenyl)-propionaldehyde (568 g) with a boiling point of 119° C. at a pressure of 5 mmHg. 3-(4-Isobutyl-phenyl)-propionaldehyde (400 g) was consequently used to provide 4-isobutyl cyclohexanepropanal (245 g) with a boiling point of 107° C. at a pressure of 4.4 mmHg.
Name
4-Isobutyl cyclohexanepropanal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:5]1[CH2:10][CH2:9][CH:8]([CH2:11][CH2:12][CH:13]=[O:14])[CH2:7][CH2:6]1)[CH:2]([CH3:4])[CH3:3].C(C1C=CC(C=O)=CC=1)C(C)C>>[CH2:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH2:12][CH:13]=[O:14])=[CH:9][CH:10]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
4-Isobutyl cyclohexanepropanal
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1CCC(CC1)CCC=O
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=C1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 568 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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